5-Benzyl-2-(propan-2-yl)-1,3,2-dioxaborinane
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Overview
Description
5-Benzyl-2-(propan-2-yl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound It is characterized by a dioxaborinane ring, which is a six-membered ring containing two oxygen atoms and one boron atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of benzyl alcohol with isopropyl boronic acid under acidic conditions. The reaction proceeds through the formation of an intermediate boronic ester, which then cyclizes to form the dioxaborinane ring. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-2-(propan-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Reduced boron-containing compounds.
Substitution: Substituted dioxaborinane derivatives.
Scientific Research Applications
5-Benzyl-2-(propan-2-yl)-1,3,2-dioxaborinane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential use in drug design and development due to its unique boron-containing structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Benzyl-2-(propan-2-yl)-1,3,2-dioxaborinane involves its interaction with biological molecules through its boron atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in medicinal chemistry. The compound can target specific molecular pathways and enzymes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: Compounds containing a boron atom bonded to two hydroxyl groups.
Borates: Compounds containing boron-oxygen bonds.
Boronic Esters: Compounds similar to boronic acids but with ester groups instead of hydroxyl groups.
Uniqueness
5-Benzyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its dioxaborinane ring structure, which provides distinct chemical properties and reactivity compared to other boron-containing compounds. Its ability to form stable cyclic structures and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
89561-39-7 |
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Molecular Formula |
C13H19BO2 |
Molecular Weight |
218.10 g/mol |
IUPAC Name |
5-benzyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C13H19BO2/c1-11(2)14-15-9-13(10-16-14)8-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3 |
InChI Key |
JXKZLBJEHZYTTM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)CC2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
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